(9H-Fluoren-9-yl)methanethiol

Self-assembled monolayers Fluorescence quenching Surface photophysics

(9H-Fluoren-9-yl)methanethiol (FmSH, CAS 957753-00-3) is an organosulfur compound comprising a fluorene backbone linked to a thiol group via a methylene spacer at the 9-position. It functions as a thiol-terminated self-assembly agent on gold surfaces and serves as a masked thiocarboxylic acid precursor through thioesterification.

Molecular Formula C14H12S
Molecular Weight 212.31 g/mol
CAS No. 957753-00-3
Cat. No. B15088082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methanethiol
CAS957753-00-3
Molecular FormulaC14H12S
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)CS
InChIInChI=1S/C14H12S/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2
InChIKeyMXHVORUHWLKKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9H-Fluoren-9-yl)methanethiol (CAS 957753-00-3): A Fluorenyl Thiol Building Block for Self-Assembled Monolayers, Peptide Chemistry, and Luminescent Materials


(9H-Fluoren-9-yl)methanethiol (FmSH, CAS 957753-00-3) is an organosulfur compound comprising a fluorene backbone linked to a thiol group via a methylene spacer at the 9-position. It functions as a thiol-terminated self-assembly agent on gold surfaces and serves as a masked thiocarboxylic acid precursor through thioesterification [1]. The compound is supplied as a solid (mp 31–36 °C) with typical purity ≥97% . Its distinguishing structural attribute—a single methylene bridge between the rigid fluorenyl chromophore and the sulfur anchor—is not present in directly bound fluorenyl thiols such as 9H-fluorene-9-thiol (CAS 19552-08-0), where the thiol group attaches directly to the fluorene ring without any intervening spacer [2].

Why Generic Fluorenyl or Alkanethiol Substitution Cannot Replace (9H-Fluoren-9-yl)methanethiol in Surface and Peptide Chemistry Workflows


Direct structural analogs such as 9H-fluorene-9-thiol—which lacks the methylene spacer—or generic alkanethiols produce self-assembled monolayers (SAMs) with markedly different packing density, fluorescence quenching behavior, and electrochemical barrier properties [1]. The methylene bridge in (9H-fluoren-9-yl)methanethiol controls the through-bond distance and electronic coupling between the fluorenyl chromophore and the metal surface, a parameter that cannot be replicated by spacers of zero or varying lengths in alternative thiols [1]. In peptide chemistry, the S-fluorenylmethyl (S-Fm) protecting group derived from this scaffold exhibits unique orthogonal stability toward piperidine—a core requirement in Fmoc-based SPPS—while alternative thiol protecting groups (e.g., trityl, acetamidomethyl) are cleaved under different conditions and may not survive the same synthetic sequences [2]. Moreover, synthetic routes to 9-thiolated fluorenes via direct C(sp³)–H cross-coupling generate product mixtures that lack the molecular definition and batch-to-batch consistency required for reproducible SAM formation [3].

Quantitative Differentiation Evidence for (9H-Fluoren-9-yl)methanethiol: SAM Properties, Protecting Group Orthogonality, and Synthetic Definition


Methylene Spacer Controls Fluorescence Quenching Distance in Gold SAMs Relative to Long-Chain Analogs

In the 9-alkylfluorenyl thiol SAM series studied by Kittredge et al., the shortest spacer (methylene, as in (9H-fluoren-9-yl)methanethiol) produces the strongest fluorescence quenching via energy transfer to the gold substrate [1]. The SAMs are well-ordered, with ellipsometric thickness corresponding to alkyl chains oriented at a ~30° angle relative to the Au surface, and fluorescence lifetime measurements reveal a short component of ~260 ps attributable to metal-mediated quenching alongside a longer ~3.2 ns solution-like component [1]. Critically, the fluorescence intensity increases monotonically with alkyl spacer length, meaning that (9H-fluoren-9-yl)methanethiol—bearing only one methylene unit—yields the lowest fluorescence intensity among the series, consistent with the shortest fluorophore–gold separation distance [1]. This is in marked contrast to 9H-fluorene-9-thiol, where the absence of any spacer results in a zero-bond-distance attachment, producing SAMs with fundamentally different electronic coupling and no systematic tunability of the chromophore–surface gap [2].

Self-assembled monolayers Fluorescence quenching Surface photophysics

S-Fluorenylmethyl Protecting Group Orthogonality in Fmoc-Based SPPS Demonstrated by High-Yield Transprotection

The S-fluorenylmethyl (S-Fm) group—the protected form of (9H-fluoren-9-yl)methanethiol—exhibits a unique transprotection behavior during Nα-Fmoc deprotection that is not observed with standard thiol protecting groups such as trityl (Trt) or acetamidomethyl (Acm) [1]. When an Nα-Fmoc,S-trityl-protected cysteine derivative is treated with piperidine for Fmoc removal, the Trt group is quantitatively lost, exposing the free thiol. However, Wehner and Lindhorst demonstrated that Nα-Fmoc deprotection of glycocysteine derivative 7 with morpholine unexpectedly yielded the S-fluorenylmethyl-protected thioether 8 in high yield via in situ addition of the cysteine thiolate to dibenzofulvene [1]. This S-Fm group is stable to the piperidine conditions used for iterative Fmoc removal but can be cleaved with 80% aqueous TFA, providing a cleavage profile orthogonal to both acid-labile side-chain protecting groups and base-labile Fmoc [1]. By contrast, the S-Trityl group is fully removed under the same acidic TFA conditions used for global deprotection, offering no stepwise selectivity [1].

Peptide chemistry Thiol protecting groups Fmoc SPPS

Defined Molecular Identity versus Cross-Coupling Product Mixtures in 9-Thiolated Fluorene Synthesis

(9H-Fluoren-9-yl)methanethiol is synthesized as a single, well-defined molecular species via a three-step preparative route starting from (9H-fluoren-9-yl)methanol: tosylation, thioacetate displacement, and DIBAL-H reduction [1]. The product is purified by flash column chromatography (98:2 hexane/ethyl acetate) and characterized by ¹H and ¹³C NMR [1]. In contrast, the direct C(sp³)–H thiolation of fluorenes with thiols reported by Liu et al. (2019) generates a range of 9-monothiolated fluorene products in moderate to good yields, with the reaction also producing unexpected side products such as 9-benzylidene-9H-fluorene via H₂S elimination [2]. This cross-coupling approach yields product mixtures that require extensive separation to isolate a single thiol species, and the structural diversity of the products depends on the specific thiol coupling partner, precluding the routine procurement of a single defined material [2]. The defined synthetic route to (9H-fluoren-9-yl)methanethiol ensures batch-to-batch consistency in molecular weight (212.31 g/mol), purity (≥97%), and physical form (solid, mp 31–36 °C) .

Synthetic methodology 9-Thiolated fluorenes Product definition

Physical State and Handling Advantages: Solid at Ambient Temperature versus Liquid/Oil Thiol Analogs

(9H-Fluoren-9-yl)methanethiol is a solid at ambient temperature with a melting point of 31–36 °C . This contrasts with many common alkanethiol SAM-forming agents (e.g., 1-octanethiol, 1-dodecanethiol) that are liquids at room temperature, and with the nearest fluorenyl analog 9H-fluorene-9-thiol, which melts significantly higher at 103–107 °C [1]. The modest melting point of the target compound facilitates solid handling, weighing, and storage without the volatility and odor-management challenges associated with low-molecular-weight liquid thiols, while avoiding the need for heated handling that the high-melting 9H-fluorene-9-thiol comparator may require for quantitative transfer [1]. The compound is stable under normal pressure and temperature in the absence of air but possesses an unpleasant odor and should be stored under inert atmosphere in a cool, dry place [2].

Physical properties Handling and storage Procurement logistics

SAM Electrochemical Barrier Properties of Fluorenylmethyl-Terminated Thiols on Gold Electrodes

While direct electrochemical data for (9H-fluoren-9-yl)methanethiol itself are not available in the peer-reviewed literature, closely related fluorenylmethyl-terminated thiol SAMs on polycrystalline gold—specifically [4-(9H-fluoren-9-ylmethyl)-phenyl]-methanethiol (6a)—have been characterized by cyclic voltammetry [1]. The Au-6a SAM exhibits blocking behavior toward redox probes (K₃Fe(CN)₆, Ru(NH₃)₆Cl₃, ferrocene) that depends on the probe molecule's charge and size, indicating the formation of a densely packed, passivating monolayer [1]. Steady-state fluorescence measurements of Au-6a SAMs show red-shifted and broadened emission bands with significantly reduced intensity relative to the free thiol in solution, and the fluorescence decay profile follows a monoexponential function [1]. These properties establish a baseline expectation for the SAM behavior of (9H-fluoren-9-yl)methanethiol, given the shared fluorenylmethyl-thiol architecture, and differentiate this compound class from simple alkanethiol SAMs which lack the fluorenyl chromophore's optical response and electrostatic interaction with charged redox probes [1].

Electrochemistry SAM barrier properties Gold electrode modification

Prioritized Application Scenarios for (9H-Fluoren-9-yl)methanethiol Based on Quantitative Differentiation Evidence


Gold Surface Functionalization for Fluorescence-Based SAM Quality Monitoring

The intrinsic fluorescence of the fluorenyl chromophore, combined with the well-defined methylene spacer that maximizes electronic coupling to the gold substrate [1], makes (9H-fluoren-9-yl)methanethiol uniquely suited for self-assembled monolayers where both electrochemical passivation and optical reporting are required. Unlike alkanethiol SAMs, fluorenylmethyl-thiol SAMs can be characterized by fluorescence spectroscopy before and after assembly, enabling non-destructive quality assessment of monolayer formation. The shortest spacer length in the 9-alkylfluorenyl series yields maximum fluorescence quenching efficiency, useful for distance-dependent energy-transfer studies [1].

Orthogonal Thiol Protection in Multi-Step Peptide Synthesis

The S-fluorenylmethyl (S-Fm) group derived from this compound provides a thiol protection strategy that is stable to piperidine (Fmoc removal) and cleavable with TFA, creating an orthogonal deprotection dimension not available with S-Trt or S-Acm [2]. This enables sequential deprotection workflows in Fmoc-based solid-phase peptide synthesis (SPPS) where the thiol must remain protected during iterative Fmoc removal but can be selectively unmasked prior to global deprotection. The high-yield transprotection behavior observed during Nα-Fmoc deprotection further distinguishes this protecting group from conventional alternatives [2].

Luminophore Precursor for Long-Lifetime Fluorescent Materials

The fluorene group in (9H-fluoren-9-yl)methanethiol serves as a precursor for synthesizing luminophore materials with extended luminescence lifetimes and enhanced efficiency . The methylene spacer provides a synthetic handle for further derivatization while maintaining the optical integrity of the fluorenyl core. This application leverages the compound's dual functionality as both a thiol anchoring group for surface attachment and a chromophoric building block for optical materials, a combination absent in simpler thiol precursors .

Molecular Electronics: Short-Spacer Electron Transfer Junctions

For molecular electronics applications requiring a well-defined through-bond distance between a gold electrode and a fluorenyl chromophore, (9H-fluoren-9-yl)methanethiol provides the minimal one-carbon spacer that still permits dense monolayer packing, as established by the ellipsometric and FTIR characterization of the 9-alkylfluorenyl thiol SAM series [1]. The ~30° tilt angle of the molecular axis relative to the gold surface and the all-trans conformation of the methylene spacer produce a reproducible electrode–chromophore distance, critical for single-molecule conductance measurements and molecular junction fabrication where spacer-length variability directly impacts measured transport properties [1].

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